N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide
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Overview
Description
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound with a unique structure that combines a thiazole ring, a pyridine ring, and a tetrahydronaphthalene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the thiazole and pyridine intermediates, followed by their coupling with the tetrahydronaphthalene sulfonamide. Key reaction conditions include the use of specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost efficiency, and environmental considerations. Optimization of reaction parameters and purification techniques is crucial to achieve the desired quality and consistency.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present and the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a significant role in determining the reaction outcome and product yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infectious diseases and cancer.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thiazole and pyridine derivatives, such as:
- 2-methyl-4-(4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl)methylthio phenoxy acetic acid
- Dichloroanilines
Uniqueness
N-{2-[4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-yl]ethyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
N-[2-(4-methyl-2-pyridin-3-yl-1,3-thiazol-5-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2S2/c1-15-20(27-21(24-15)18-7-4-11-22-14-18)10-12-23-28(25,26)19-9-8-16-5-2-3-6-17(16)13-19/h4,7-9,11,13-14,23H,2-3,5-6,10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQRPTQBEJPIKOA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CN=CC=C2)CCNS(=O)(=O)C3=CC4=C(CCCC4)C=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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